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Compound of Interest

Compound Name: 3-Ethyl-2,3-dimethylpentane

Cat. No.: B092108 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of spectroscopic data is paramount for accurate molecular structure elucidation. This guide

provides a detailed comparison and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for 3-Ethyl-2,3-dimethylpentane.

This document offers a comprehensive analysis based on established principles of NMR

spectroscopy, including chemical shift predictions and spin-spin coupling patterns. While

experimental data for this specific compound is not readily available in public databases, the

predicted values herein serve as a robust reference for spectral interpretation.

Predicted ¹H and ¹³C NMR Data
Due to the asymmetric nature of 3-Ethyl-2,3-dimethylpentane, all seven carbon atoms and

their attached protons are chemically non-equivalent. This results in seven distinct signals in

both the ¹H and ¹³C NMR spectra. The predicted chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)
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Signal Assignment
Chemical Shift (δ,
ppm)

Integration Multiplicity

CH₃ (on C2) ~ 0.85 3H Doublet (d)

CH (on C2) ~ 1.60 1H Multiplet (m)

CH₃ (on C3) ~ 0.90 3H Singlet (s)

CH₂ (ethyl on C3) ~ 1.30 2H Quartet (q)

CH₃ (ethyl on C3) ~ 0.80 3H Triplet (t)

CH₂ (on C4) ~ 1.20 2H Quartet (q)

CH₃ (on C5) ~ 0.88 3H Triplet (t)

¹³C NMR Spectral Data (Predicted)
Signal Assignment Chemical Shift (δ, ppm)

C1 (CH₃ on C2) ~ 15

C2 (CH) ~ 35

C3 (quaternary) ~ 45

C4 (CH₂) ~ 25

C5 (CH₃) ~ 10

CH₃ (on C3) ~ 20

CH₂ (ethyl on C3) ~ 30

CH₃ (ethyl on C3) ~ 8

Experimental Protocol
The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C

NMR spectra of a liquid alkane sample such as 3-Ethyl-2,3-dimethylpentane.

Sample Preparation:
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A solution of 3-Ethyl-2,3-dimethylpentane (typically 5-25 mg) is prepared by dissolving the

sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, the acquisition parameters typically include a 90° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to

single lines for each unique carbon atom. A longer relaxation delay may be necessary for

quaternary carbons.

Logical Relationships in NMR Signals
The connectivity and chemical environment of the atoms in 3-Ethyl-2,3-dimethylpentane
directly influence the resulting NMR spectra. The following diagram illustrates the relationship

between the unique proton and carbon environments and their corresponding signals.
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Signal Assignment Logic for 3-Ethyl-2,3-dimethylpentane

¹H NMR Signals

¹³C NMR Signals

Molecular Structure

CH₃ (on C2)
~0.85 ppm, d, 3H

C1
~15 ppm

attached to

CH (on C2)
~1.60 ppm, m, 1H

C2
~35 ppm

attached to

CH₃ (on C3)
~0.90 ppm, s, 3H

CH₃ (on C3)
~20 ppm

attached to

CH₂ (ethyl on C3)
~1.30 ppm, q, 2H

CH₂ (ethyl on C3)
~30 ppm

attached to

CH₃ (ethyl on C3)
~0.80 ppm, t, 3H

CH₃ (ethyl on C3)
~8 ppm

attached to

CH₂ (on C4)
~1.20 ppm, q, 2H

C4
~25 ppm

attached to

CH₃ (on C5)
~0.88 ppm, t, 3H
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C3
~45 ppm
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Caption: Predicted NMR signal assignments for 3-Ethyl-2,3-dimethylpentane.

To cite this document: BenchChem. [Interpreting the NMR Spectra of 3-Ethyl-2,3-
dimethylpentane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092108#1h-and-13c-nmr-spectral-data-interpretation-
for-3-ethyl-2-3-dimethylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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